[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone
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Overview
Description
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone: is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with piperazine under controlled conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-3-yl methanone precursor.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and furan moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology:
Receptor Studies: It is used in studies involving alpha-adrenoceptors to understand receptor binding and activity.
Medicine:
Antihypertensive Agent: The compound is explored for its potential as an antihypertensive agent due to its alpha-adrenoceptor antagonistic properties.
Industry:
Pharmaceutical Manufacturing: It is used in the production of medications targeting cardiovascular diseases.
Mechanism of Action
The compound exerts its effects primarily through antagonism of alpha-adrenoceptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are those regulating vascular tone and blood pressure .
Comparison with Similar Compounds
Doxazosin: Another alpha-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Similar in function, used primarily for hypertension and PTSD.
Terazosin: Used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Uniqueness:
Structural Differences: The presence of the furan ring in 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone distinguishes it from other alpha-adrenoceptor antagonists, potentially offering unique binding properties and pharmacokinetics.
Pharmacological Profile: Its specific binding affinity and activity at alpha-adrenoceptors may provide distinct therapeutic benefits and side effect profiles compared to similar compounds.
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-9-13-14(10-16(15)27-2)21-19(22-17(13)20)24-6-4-23(5-7-24)18(25)12-3-8-28-11-12/h3,8-11H,4-7H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJTXYPUULBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=COC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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